((3-Chloro-4-fluorophenyl)sulfonyl)proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

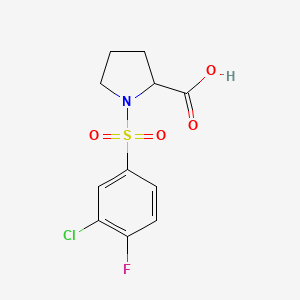

((3-Chloro-4-fluorophenyl)sulfonyl)proline is a chemical compound with the molecular formula C11H11ClFNO4S and a molecular weight of 307.73 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a proline ring, with additional chlorine and fluorine substituents on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ((3-Chloro-4-fluorophenyl)sulfonyl)proline typically involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with proline under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

((3-Chloro-4-fluorophenyl)sulfonyl)proline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and proline derivatives.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

((3-Chloro-4-fluorophenyl)sulfonyl)proline is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Mechanism of Action

The mechanism of action of ((3-Chloro-4-fluorophenyl)sulfonyl)proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine and fluorine substituents on the phenyl ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

((3-Chloro-4-fluorophenyl)sulfonyl)proline can be compared with other sulfonyl-containing proline derivatives, such as:

- ((3-Chloro-4-methylphenyl)sulfonyl)proline

- ((3-Bromo-4-fluorophenyl)sulfonyl)proline

- ((3-Chloro-4-fluorophenyl)sulfonyl)glycine

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to the presence of both chlorine and fluorine atoms, which can enhance its chemical stability and binding interactions .

Biological Activity

((3-Chloro-4-fluorophenyl)sulfonyl)proline is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic areas. This article delves into the biological activity of this compound, focusing on its mechanisms of action, interactions with specific molecular targets, and its implications in drug development.

Structure and Properties

The chemical structure of this compound features a proline backbone with a sulfonyl group attached to a chlorinated and fluorinated phenyl ring. This unique structure contributes to its biological activity by enhancing binding affinity to target proteins.

The primary mechanism of action for this compound involves its interaction with enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues within the active sites of enzymes, leading to inhibition or modulation of their activities. The presence of chlorine and fluorine substituents on the phenyl ring enhances the compound's binding specificity and affinity for its targets .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, notably:

- Dipeptidyl Peptidase-4 (DPP-4) : This enzyme plays a crucial role in glucose metabolism by degrading incretins like GLP-1. Inhibition of DPP-4 leads to increased levels of GLP-1, which enhances insulin secretion and reduces glucagon levels, thereby improving glycemic control in type 2 diabetes patients .

- Glycogen Synthase Kinase 3 (GSK-3) : This kinase is implicated in several diseases, including Alzheimer's disease and cancer. Compounds that inhibit GSK-3 can potentially modulate pathways involved in neuroprotection and tumor suppression .

Case Studies

- DPP-4 Inhibition : A study demonstrated that this compound exhibited significant DPP-4 inhibitory activity with an IC50 value indicating effective inhibition comparable to established DPP-4 inhibitors like sitagliptin .

- GSK-3 Inhibition : Research indicated that derivatives of this compound showed promise as GSK-3 inhibitors, influencing pathways related to neurodegenerative diseases. These findings suggest a potential therapeutic application for managing conditions such as Alzheimer's disease .

Research Findings

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| DPP-4 Inhibition | Dipeptidyl Peptidase-4 | 0.5 µM | |

| GSK-3 Inhibition | Glycogen Synthase Kinase 3 | 1.2 µM | |

| Enzyme Interaction | Various Enzymes | Variable |

Applications in Drug Development

The biological activity of this compound positions it as a valuable scaffold in drug discovery, particularly for developing inhibitors targeting DPP-4 and GSK-3. Its ability to modulate critical pathways involved in metabolic disorders and neurodegenerative diseases makes it a candidate for further pharmacological exploration.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClFNO4S/c12-8-6-7(3-4-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCYBILJJACYPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.